molecular formula C8H11BrN5+ B11729335 [N'-(2-bromophenyl)carbamimidamido](imino)methanaminium

[N'-(2-bromophenyl)carbamimidamido](imino)methanaminium

Cat. No.: B11729335
M. Wt: 257.11 g/mol
InChI Key: IMEMWVITMHDQIB-UHFFFAOYSA-O
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Description

N’-(2-bromophenyl)carbamimidamidomethanaminium is a complex organic compound with the molecular formula C8H11BrN5 It is known for its unique structure, which includes a bromophenyl group and a carbamimidamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromophenyl)carbamimidamidomethanaminium typically involves the reaction of 2-bromophenyl isocyanate with guanidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromophenyl)carbamimidamidomethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-bromophenyl)carbamimidamidomethanaminium has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-bromophenyl)carbamimidamidomethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)carbamimidoyl chloride
  • N-(2-bromophenyl)guanidine
  • N-(2-bromophenyl)thiourea

Uniqueness

N’-(2-bromophenyl)carbamimidamidomethanaminium is unique due to its specific structural features, such as the presence of both a bromophenyl group and a carbamimidamido moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H11BrN5+

Molecular Weight

257.11 g/mol

IUPAC Name

[N'-(2-bromophenyl)carbamimidoyl]-(diaminomethylidene)azanium

InChI

InChI=1S/C8H10BrN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)/p+1

InChI Key

IMEMWVITMHDQIB-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)[NH+]=C(N)N)Br

Origin of Product

United States

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